cis-5-Methoxycarbonyl-2,2-dimethyl-1,3-dioxolane-4-carboxylic acid
Overview
Description
cis-5-Methoxycarbonyl-2,2-dimethyl-1,3-dioxolane-4-carboxylic acid: is a complex organic compound with the molecular formula C8H12O6 . This compound is characterized by its unique structure, which includes a dioxolane ring and a methoxycarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-5-Methoxycarbonyl-2,2-dimethyl-1,3-dioxolane-4-carboxylic acid typically involves multiple steps, starting from simpler precursors. One common approach is the Knoevenagel condensation reaction, where a suitable aldehyde or ketone is reacted with a methoxycarbonyl compound in the presence of a base. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to achieve high yields. Continuous flow chemistry and advanced purification techniques are often employed to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can be further modified for specific applications.
Scientific Research Applications
Chemistry: In organic chemistry, cis-5-Methoxycarbonyl-2,2-dimethyl-1,3-dioxolane-4-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the construction of pharmaceuticals and other organic compounds.
Biology: This compound has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor modulators. Its ability to interact with biological targets makes it a useful tool in drug discovery and development.
Medicine: In the medical field, this compound is being explored for its therapeutic properties. It has been investigated for its potential use in treating bacterial and viral infections, as well as in the development of anti-cancer drugs.
Industry: In the materials science industry, this compound is used in the synthesis of polymers and other advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and other industrial products.
Mechanism of Action
The mechanism by which cis-5-Methoxycarbonyl-2,2-dimethyl-1,3-dioxolane-4-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact pathways and molecular targets involved depend on the specific application and the nature of the biological system being studied.
Comparison with Similar Compounds
5-(Methoxycarbonyl)-2,2-dimethyl-1,3-dioxolane-4-carboxylic acid (isomer)
1,3-Dioxolane-4-carboxylic acid derivatives
Monomethyl esters of dioxolane carboxylic acids
Uniqueness: cis-5-Methoxycarbonyl-2,2-dimethyl-1,3-dioxolane-4-carboxylic acid stands out due to its specific stereochemistry and functional groups, which confer unique chemical and biological properties compared to its isomers and related compounds.
Properties
IUPAC Name |
(4R,5S)-5-methoxycarbonyl-2,2-dimethyl-1,3-dioxolane-4-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O6/c1-8(2)13-4(6(9)10)5(14-8)7(11)12-3/h4-5H,1-3H3,(H,9,10)/t4-,5+/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDCLIEXYHDLWGC-UHNVWZDZSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(C(O1)C(=O)OC)C(=O)O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@H]([C@H](O1)C(=O)OC)C(=O)O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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